2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole 2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC12969787
InChI: InChI=1S/C13H17N3O2/c17-10-9-15-5-7-16(8-6-15)13-14-11-3-1-2-4-12(11)18-13/h1-4,17H,5-10H2
SMILES: C1CN(CCN1CCO)C2=NC3=CC=CC=C3O2
Molecular Formula: C13H17N3O2
Molecular Weight: 247.29 g/mol

2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole

CAS No.:

Cat. No.: VC12969787

Molecular Formula: C13H17N3O2

Molecular Weight: 247.29 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole -

Specification

Molecular Formula C13H17N3O2
Molecular Weight 247.29 g/mol
IUPAC Name 2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethanol
Standard InChI InChI=1S/C13H17N3O2/c17-10-9-15-5-7-16(8-6-15)13-14-11-3-1-2-4-12(11)18-13/h1-4,17H,5-10H2
Standard InChI Key SCVGHKHLYYNGSD-UHFFFAOYSA-N
SMILES C1CN(CCN1CCO)C2=NC3=CC=CC=C3O2
Canonical SMILES C1CN(CCN1CCO)C2=NC3=CC=CC=C3O2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole consists of two primary components:

  • Benzoxazole core: A bicyclic structure formed by fusing a benzene ring with an oxazole heterocycle containing nitrogen and oxygen atoms.

  • Piperazine substituent: A six-membered diamine ring attached to the benzoxazole at the 2-position, with a hydroxyethyl (-CH₂CH₂OH) group at the 4-position of the piperazine .

The molecular formula is C₁₃H₁₅N₃O₂, with a molecular weight of 245.28 g/mol. Key structural analogs, such as HEPES (2-[4-(2-hydroxyethyl)-1-piperazinyl]ethanesulfonic acid), share the hydroxyethyl-piperazinyl motif and exhibit water solubility due to polar functional groups .

Comparative Analysis of Analogous Compounds

Property2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazoleHEPES 2-[4-(2-Phenylethyl)piperazin-1-yl]-1,3-benzoxazole
Molecular FormulaC₁₃H₁₅N₃O₂C₈H₁₈N₂O₄SC₁₉H₂₁N₃O
Molecular Weight245.28 g/mol238.31 g/mol307.4 g/mol
Key Functional GroupsBenzoxazole, piperazine, hydroxyethylPiperazine, sulfonic acidBenzoxazole, piperazine, phenylethyl
SolubilityModerate in polar solvents (inferred)Highly water-solubleLikely lipophilic

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-[4-(2-hydroxyethyl)-1-piperazinyl]benzoxazole can be inferred from methods used for analogous compounds:

Cyclization of 2-Aminophenol Derivatives

A common approach involves cyclizing 2-aminophenol with chloroacetyl chloride to form the benzoxazole core, followed by nucleophilic substitution with 1-(2-hydroxyethyl)piperazine . For example:

  • Formation of benzoxazole intermediate:
    2-Aminophenol+ClCH2COCl2-(Chloromethyl)benzoxazole\text{2-Aminophenol} + \text{ClCH}_2\text{COCl} \rightarrow \text{2-(Chloromethyl)benzoxazole} .

  • Piperazine coupling:
    2-(Chloromethyl)benzoxazole+1-(2-Hydroxyethyl)piperazineTarget Compound\text{2-(Chloromethyl)benzoxazole} + \text{1-(2-Hydroxyethyl)piperazine} \rightarrow \text{Target Compound} .

Alternative Pathway via Mitsunobu Reaction

The hydroxyethyl group can be introduced using the Mitsunobu reaction, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple piperazine with ethylene glycol .

Physicochemical Properties

Solubility and Stability

  • Water Solubility: The hydroxyethyl group enhances hydrophilicity, similar to HEPES, which is soluble in water at 1.448 g/cm³ .

  • Thermal Stability: Piperazine derivatives typically decompose above 200°C, suggesting moderate thermal stability for the target compound .

Spectroscopic Characterization

  • ¹H-NMR: Expected signals include:

    • Aromatic protons (benzoxazole): δ 7.2–8.1 ppm.

    • Piperazine protons: δ 2.5–3.5 ppm.

    • Hydroxyethyl group: δ 3.6–4.0 ppm (CH₂OH) .

  • Mass Spectrometry: A molecular ion peak at m/z 245.28 confirms the molecular weight .

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: The compound serves as a scaffold for developing serotonin receptor modulators or antimicrobial agents .

  • Prodrug Design: The hydroxyethyl group can be functionalized to improve bioavailability .

Biochemical Buffering

Analogous to HEPES, this compound may stabilize pH in cell culture media, though its buffering capacity remains untested .

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